(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one structure and properties
(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one structure and properties
An In-depth Technical Guide to (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries are powerful tools for achieving this control, and among them, the Evans-type oxazolidinones have been particularly influential. This whitepaper provides a detailed examination of a second-generation chiral auxiliary, (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one, often referred to as a "SuperQuat" auxiliary. We will explore its structure, physicochemical properties, and its application in asymmetric synthesis, supported by experimental data and protocols.
Core Structure and Physicochemical Properties
(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one is a derivative of the widely used (S)-4-benzyloxazolidin-2-one. The key structural modification is the introduction of a gem-dimethyl group at the C5 position of the oxazolidinone ring. This substitution has profound implications for its efficacy as a chiral auxiliary.
The incorporation of the gem-dimethyl group serves two primary functions[1]:
-
Conformational Rigidity : It introduces a conformational bias that forces the C4-substituent (the benzyl group) to orient itself towards the N-acyl fragment. This enhanced steric hindrance provides superior facial shielding of the enolate, leading to higher diastereoselectivity in reactions.
-
Enhanced Cleavage and Recyclability : The steric bulk around the endocyclic carbonyl group hinders unwanted nucleophilic attack at this position. This makes the auxiliary more robust and facilitates its removal and recovery under milder conditions compared to traditional Evans auxiliaries.
// Atom nodes N1 [label="N", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; O3 [label="O", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; O6 [label="O", fontcolor="#202124"]; C7 [label="C", fontcolor="#202124"]; C8 [label="C", fontcolor="#202124"]; C9 [label="C", fontcolor="#202124"]; H4 [label="H", fontcolor="#202124"]; C_Me1 [label="CH₃", fontcolor="#202124"]; C_Me2 [label="CH₃", fontcolor="#202124"]; O_keto [label="O", fontcolor="#202124"]; H_N [label="H", fontcolor="#202124"];
// Phenyl group C_Ph1 [label="C", fontcolor="#202124"]; C_Ph2 [label="CH", fontcolor="#202124"]; C_Ph3 [label="CH", fontcolor="#202124"]; C_Ph4 [label="CH", fontcolor="#202124"]; C_Ph5 [label="CH", fontcolor="#202124"]; C_Ph6 [label="CH", fontcolor="#202124"];
// Invisible nodes for positioning node [shape=point, width=0]; p1; p2; p3; p4; p5; p6; p7; p8; p9; p10; p11; p12; p13; p14; p15; p16; p17;
// Layout structure {rank=same; C5; p1; p2; C4} {rank=same; O3; p3; p4; N1} {rank=same; C2}
// Ring bonds C5 -- O3; O3 -- C2; C2 -- N1; N1 -- C4; C4 -- C5;
// Substituents C5 -- C_Me1 [pos="c,c 1.5,1.5"]; C5 -- C_Me2 [pos="c,c 1.5,-1.5"]; C4 -- H4 [pos="c,c -1.5,1.5"]; C4 -- C7 [pos="c,c -1.5,-1.5"]; C2 -- O_keto [len=1.5]; N1 -- H_N [pos="c,c 1.5,1.5"];
// Benzyl group C7 -- C_Ph1; C_Ph1 -- C_Ph2; C_Ph2 -- C_Ph3; C_Ph3 -- C_Ph4; C_Ph4 -- C_Ph5; C_Ph5 -- C_Ph6; C_Ph6 -- C_Ph1;
// Set labels C7 [label="CH₂"];
// Stereochemistry wedge [shape=invwedge, style=filled, fillcolor="#202124", label=""]; C4 -> wedge [dir=none, arrowhead=none, penwidth=2]; wedge -> H4 [dir=none, arrowhead=none, style=invis]; } caption: "2D Structure of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one"
Physicochemical and Spectroscopic Data
A summary of the key properties for (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₂ | [2][3][4] |
| Molecular Weight | 205.25 g/mol | [2][3][4] |
| CAS Number | 168297-85-6 | [2][3] |
| Appearance | Solid | |
| Melting Point | 65-68 °C | [2] |
| Optical Activity | [α]₂₂/D −98° (c = 2 in chloroform) | [2] |
| Purity (Assay) | 98% | [2][4] |
| Enantiomeric Excess | ee: 99% (HPLC) | [2] |
| InChI Key | AEEGFEJKONZGOH-JTQLQIEISA-N | [2] |
| SMILES | CC1(C)OC(=O)N[C@H]1Cc2ccccc2 | [2] |
Application in Asymmetric Synthesis
This chiral auxiliary is primarily used to direct stereoselective transformations on a prochiral substrate. The typical workflow involves N-acylation of the auxiliary, followed by a diastereoselective reaction of the resulting enolate (e.g., alkylation, aldol reaction, or conjugate addition), and finally, cleavage of the auxiliary to yield the chiral product and recover the auxiliary.
// Nodes start [label="Prochiral\nAcyl Source", fillcolor="#F1F3F4", fontcolor="#202124"]; auxiliary [label="(S)-4-Benzyl-5,5-\ndimethyloxazolidin-2-one", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; acylation [label="N-Acylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; n_acyl [label="N-Acyl Adduct\n(Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; enolate_form [label="Enolate Formation\n(e.g., LHMDS, -78 °C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enolate [label="Chiral (Z)-Enolate\n(Shielded Face)", fillcolor="#F1F3F4", fontcolor="#202124"]; electrophile [label="Electrophile\n(e.g., Alkyl Halide)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; alkylation [label="Diastereoselective\nAlkylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product_aux [label="Alkylated Adduct\n(High Diastereoselectivity)", fillcolor="#F1F3F4", fontcolor="#202124"]; cleavage [label="Auxiliary Cleavage\n(e.g., DIBAL-H, LiAlH₄)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Enantiomerically\nEnriched Product\n(e.g., Aldehyde, Acid)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; recovered_aux [label="Recovered\nAuxiliary", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];
// Connections start -> acylation; auxiliary -> acylation; acylation -> n_acyl; n_acyl -> enolate_form; enolate_form -> enolate; enolate -> alkylation; electrophile -> alkylation; alkylation -> product_aux; product_aux -> cleavage; cleavage -> final_product; cleavage -> recovered_aux [style=dashed, arrowhead=open]; } caption: "Workflow for Asymmetric Alkylation using the SuperQuat Auxiliary"
Performance in Diastereoselective Reactions
The "SuperQuat" auxiliary has demonstrated high levels of stereocontrol in various C-C bond-forming reactions. For instance, in the diastereoselective enolate alkylation of N-acyl derivatives, it consistently yields products with high diastereomeric excess. Subsequent reduction affords non-racemic α-substituted aldehydes without compromising stereochemical integrity.[5][6][7]
| Reaction Type | Diastereomeric Excess (de) | Enantiomeric Excess (ee) of Final Product | Reference |
| Enolate Alkylation | 85–94% | 87–94% | [5][6][8][9] |
| Conjugate Addition | >95% | >95% | [5][6][10] |
Experimental Protocols
The following sections provide representative methodologies for the use of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one, adapted from published procedures.[8]
Protocol 3.1: N-Acylation of the Auxiliary
This procedure describes the coupling of the chiral auxiliary with an acyl chloride to form the substrate for subsequent stereoselective reactions.
Example: Preparation of (S)-3-(3′-phenylpropionyl)-4-benzyl-5,5-dimethyloxazolidin-2-one
-
Reagents and Setup :
-
(S)-4-benzyl-5,5-dimethyloxazolidin-2-one
-
n-Butyllithium (n-BuLi) in hexanes
-
3-Phenylpropionyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous reaction vessel under an inert atmosphere (Nitrogen or Argon)
-
-
Procedure :
-
A solution of (S)-4-benzyl-5,5-dimethyloxazolidin-2-one in anhydrous THF is cooled to -78 °C.
-
n-Butyllithium (1.0 equivalent) is added dropwise, and the resulting solution is stirred for 15 minutes to generate the lithium amide.
-
A solution of 3-phenylpropionyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C over 1 hour.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
Protocol 3.2: Diastereoselective Enolate Alkylation
This procedure details the alkylation of the N-acyl adduct.
-
Reagents and Setup :
-
N-acylated auxiliary (from Protocol 3.1)
-
Lithium bis(trimethylsilyl)amide (LHMDS) solution in THF
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous reaction vessel under an inert atmosphere
-
-
Procedure :
-
The N-acyl derivative is dissolved in anhydrous THF and cooled to -78 °C.
-
LHMDS (1.05 equivalents) is added dropwise to the solution, and the mixture is stirred for 30 minutes to ensure complete formation of the (Z)-enolate.
-
The alkyl halide (1.1 equivalents) is added neat or as a solution in THF.
-
The reaction mixture is stirred at -78 °C for several hours (reaction time is substrate-dependent) and then allowed to warm to 0 °C.
-
The reaction is quenched with saturated aqueous NH₄Cl.
-
The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
The diastereomeric ratio (de) can be determined at this stage by ¹H NMR spectroscopy or HPLC analysis of the crude product.
-
Purification is achieved via flash chromatography.
-
Protocol 3.3: Reductive Cleavage of the Auxiliary
This procedure describes the removal of the auxiliary to yield the final chiral product, in this case, an aldehyde.
-
Reagents and Setup :
-
Alkylated adduct (from Protocol 3.2)
-
Diisobutylaluminium hydride (DIBAL-H) solution in an appropriate solvent (e.g., hexanes)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous reaction vessel under an inert atmosphere
-
-
Procedure :
-
The purified alkylated adduct is dissolved in anhydrous DCM and cooled to -78 °C.
-
DIBAL-H (typically 1.5-2.0 equivalents) is added dropwise.
-
The reaction is stirred at -78 °C until TLC analysis indicates complete consumption of the starting material.
-
The reaction is carefully quenched at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
The mixture is allowed to warm to room temperature and stirred vigorously until the two layers become clear.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are dried over MgSO₄, filtered, and concentrated.
-
The crude material, containing the desired aldehyde and the recovered chiral auxiliary, is purified by flash chromatography to separate the two components.[8]
-
Conclusion
(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one represents a significant advancement in the field of chiral auxiliaries. Its "SuperQuat" design, featuring C5 gem-disubstitution, provides enhanced conformational control and stability, translating into superior diastereoselectivity and easier recyclability compared to first-generation Evans auxiliaries.[1] The high diastereomeric and enantiomeric excesses achieved in a range of C-C bond-forming reactions make it an invaluable tool for the asymmetric synthesis of complex chiral molecules, particularly in the early stages of drug discovery and natural product synthesis. The detailed protocols provided herein offer a practical guide for its effective implementation in the laboratory.
References
- 1. SuperQuat chiral auxiliaries: design, synthesis, and utility - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. (S)-(-)-4-Benzyl-5,5-dimethyl-2-oxazolidinone 98 168297-85-6 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. SuperQuat, (S)-4-benzyl-5,5-dimethyl-oxazolidin-2-one for the asymmetric synthesis of α-substituted-aldehydes | Department of Chemistry [chem.ox.ac.uk]
- 8. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
